molecular formula C14H17BrO2 B12802426 (1-Bromocyclohexyl)-(4-methoxyphenyl)methanone CAS No. 7469-81-0

(1-Bromocyclohexyl)-(4-methoxyphenyl)methanone

Cat. No.: B12802426
CAS No.: 7469-81-0
M. Wt: 297.19 g/mol
InChI Key: UKJZIKHUZRHBRQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Bromocyclohexyl)(4-methoxyphenyl)methanone typically involves the bromination of cyclohexyl compounds followed by the introduction of the methoxyphenyl group. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity (1-Bromocyclohexyl)(4-methoxyphenyl)methanone .

Chemical Reactions Analysis

Types of Reactions: (1-Bromocyclohexyl)(4-methoxyphenyl)methanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols or alkanes.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN)

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, (1-Bromocyclohexyl)(4-methoxyphenyl)methanone is used as an intermediate in the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It can be used as a probe to study enzyme mechanisms or as a starting material for the synthesis of biologically active compounds .

Medicine: In medicine, (1-Bromocyclohexyl)(4-methoxyphenyl)methanone is explored for its potential therapeutic applications. Its derivatives may exhibit pharmacological activities, making it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of (1-Bromocyclohexyl)(4-methoxyphenyl)methanone involves its interaction with specific molecular targets. The bromine atom and methoxyphenyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • (1-Chlorocyclohexyl)(4-methoxyphenyl)methanone
  • (1-Iodocyclohexyl)(4-methoxyphenyl)methanone
  • (1-Fluorocyclohexyl)(4-methoxyphenyl)methanone

Comparison: Compared to its similar compounds, (1-Bromocyclohexyl)(4-methoxyphenyl)methanone is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties. Bromine is more reactive than chlorine and fluorine but less reactive than iodine, making this compound a balanced choice for various chemical reactions. Its methoxyphenyl group also contributes to its stability and reactivity, making it a versatile intermediate in organic synthesis .

Properties

CAS No.

7469-81-0

Molecular Formula

C14H17BrO2

Molecular Weight

297.19 g/mol

IUPAC Name

(1-bromocyclohexyl)-(4-methoxyphenyl)methanone

InChI

InChI=1S/C14H17BrO2/c1-17-12-7-5-11(6-8-12)13(16)14(15)9-3-2-4-10-14/h5-8H,2-4,9-10H2,1H3

InChI Key

UKJZIKHUZRHBRQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2(CCCCC2)Br

Origin of Product

United States

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